molecular formula C16H20BrNO B4040941 N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine

Cat. No.: B4040941
M. Wt: 322.24 g/mol
InChI Key: JFELWGTXQIMGPO-UHFFFAOYSA-N
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Description

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine is an organic compound that features a bromonaphthalene moiety linked to an amine group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine typically involves the reaction of 1-bromonaphthalene with an appropriate amine under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Thiols, amines

Major Products Formed

    Oxidation: Naphthoquinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted naphthalene derivatives

Mechanism of Action

The mechanism of action of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The amine group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine is unique due to its specific ether linkage and the presence of both bromonaphthalene and butan-2-amine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO/c1-3-12(2)18-10-11-19-15-9-8-13-6-4-5-7-14(13)16(15)17/h4-9,12,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFELWGTXQIMGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOC1=C(C2=CC=CC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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